molecular formula C9H19NO B12434789 (2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol

(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol

Cat. No.: B12434789
M. Wt: 157.25 g/mol
InChI Key: JOHKCJPJMSCFBX-RKDXNWHRSA-N
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Description

(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol is a chiral compound with a specific three-dimensional arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a suitable reducing agent. For example, the reduction of (2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-one can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(2S)-1-methylpiperidin-2-yl]propan-2-ol
  • (2R)-1-[(2R)-1-ethylpiperidin-2-yl]propan-2-ol
  • (2R)-1-[(2R)-1-methylpiperidin-2-yl]butan-2-ol

Uniqueness

(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where chirality plays a crucial role .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol

InChI

InChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

JOHKCJPJMSCFBX-RKDXNWHRSA-N

Isomeric SMILES

C[C@H](C[C@H]1CCCCN1C)O

Canonical SMILES

CC(CC1CCCCN1C)O

Origin of Product

United States

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